2-Chloro-5-(naphthalen-1-yl)isonicotinic acid 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1262006-82-5
VCID: VC11756620
InChI: InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl
Molecular Formula: C16H10ClNO2
Molecular Weight: 283.71 g/mol

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid

CAS No.: 1262006-82-5

Cat. No.: VC11756620

Molecular Formula: C16H10ClNO2

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid - 1262006-82-5

Specification

CAS No. 1262006-82-5
Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
IUPAC Name 2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20)
Standard InChI Key NZFOUDHNWJWRCB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine ring with a chlorine atom at position 2, a naphthalen-1-yl group at position 5, and a carboxylic acid at position 4. This configuration places it within the isonicotinic acid subclass, where the carboxylic acid group is meta to the pyridine nitrogen. The naphthalene moiety introduces significant steric bulk and aromaticity, potentially influencing electronic interactions and solubility.

Comparative Structural Analysis

Structural analogs, such as 2-chloro-5-iodobenzoic acid ( ) and 2-chloro-5-fluoro-nicotinic acid ( ), highlight the impact of substituents on reactivity and crystallinity. For instance, iodination in 2-chloro-5-iodobenzoic acid enhances halogen bonding capabilities, while fluorination in nicotinic acid derivatives improves metabolic stability ( ). The naphthalene group in 2-chloro-5-(naphthalen-1-yl)isonicotinic acid likely augments π-π stacking interactions, a feature observed in zwitterionic forms of related compounds like 3-aminoisonicotinic acid ( ).

Table 1: Structural Comparison of Halogenated Carboxylic Acids

CompoundSubstituentsKey PropertiesSource
2-Chloro-5-iodobenzoic acidCl (position 2), I (position 5)Halogen bonding, high molecular weight (282.46 g/mol)
2-Cl-5-F-nicotinic acidCl (position 2), F (position 5)Enhanced metabolic stability, melting point >150°C
3-Aminoisonicotinic acidNH2 (position 3), COOH (position 4)Zwitterionic crystallization, monoclinic lattice

Synthetic Methodologies

Halogenation Strategies

The synthesis of halogenated isonicotinic acids typically involves electrophilic substitution or metal-catalyzed coupling. For example, 2-chloro-5-iodobenzoic acid is synthesized via iodination of 2-chlorobenzoic acid using iodine and ammonium persulfate in acetic acid, achieving yields up to 96% purity after recrystallization ( ). Adapting this method, the naphthalene group could be introduced through Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple a boronic acid-functionalized naphthalene with a chlorinated pyridine precursor.

Carboxylic Acid Functionalization

The carboxylic acid group in isonicotinic acid derivatives is often introduced through hydrolysis of ester precursors. Patent CN100355732C ( ) details the hydrogenation of 2,6-dichloro-5-fluoro-nicotinate using Lindlar catalyst or Raney nickel, selectively dechlorinating position 6 while retaining the 2-chloro and 5-fluoro substituents. A similar approach could be applied to 2-chloro-5-(naphthalen-1-yl)isonicotinic acid by starting with a methyl ester intermediate, followed by alkaline hydrolysis.

Table 2: Reaction Conditions for Halogenated Carboxylic Acid Synthesis

StepReagents/ConditionsOutcomeSource
IodinationI2, (NH4)2S2O8, H2SO4, 60–85°C96.25% 2-chloro-5-iodobenzoic acid
HydrogenationH2, Lindlar catalyst, MeOH, 20–50°CSelective dechlorination
Ester hydrolysisNaOH, H2O, refluxCarboxylic acid formation

Physicochemical Properties

Solubility and Crystallinity

The naphthalene moiety confers hydrophobic characteristics, likely reducing aqueous solubility compared to simpler halogenated benzoic acids. Crystallographic data from 3-aminoisonicotinic acid ( ) reveals a monoclinic lattice (space group P2₁/c) with zwitterionic stabilization between the amino and carboxylate groups. By analogy, 2-chloro-5-(naphthalen-1-yl)isonicotinic acid may adopt a similar zwitterionic form in the solid state, stabilized by intramolecular charge transfer.

Thermal Stability

Melting points of related compounds, such as 2-chloro-5-iodobenzoic acid (158–161°C) ( ) and 2-Cl-5-F-nicotinic acid (>150°C) ( ), suggest that the title compound will exhibit comparable thermal resilience. Differential scanning calorimetry (DSC) would be required to confirm decomposition thresholds.

Industrial and Research Applications

Medicinal Chemistry

As a scaffold for kinase inhibitors or protease activators, the compound’s halogen and aromatic groups offer sites for structure-activity relationship (SAR) studies. Patent CN100355732C ( ) demonstrates the utility of halogenated nicotinic acids in optimizing drug candidates, emphasizing the role of fluorine in improving pharmacokinetics.

Material Science

The naphthalene group’s planar structure could facilitate applications in organic semiconductors or liquid crystals. Zwitterionic forms, as seen in 3-aminoisonicotinic acid ( ), might enable conductive properties in thin-film devices.

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